Seleninyl fluoride can be prepared through several laboratory methods. The following diagram illustrates the main synthesis pathways as described in the literature.
Figure 1: Primary synthetic routes for the preparation of seleninyl fluoride.
Seleninyl fluoride is a reactive compound that participates in various transformations, primarily serving as a precursor to more complex fluorine-containing species. Key reactions are summarized in the table below.
| Reaction Partners | Products | Key Details / Significance |
|---|---|---|
| Xenon Difluoride (XeF₂) | Xe(OSeF₅)₂ [1] | Forms a xenon compound with pentafluorooxoselenate(VI) groups [1]. |
| Fluorine Gas (F₂) & Potassium Fluoride (KF) | Pentafluoroselenium Hypofluorite (SeOF₆-related species) [1] | Stepwise reaction via intermediate salts (K⁺[SeOF₃]⁻ and K⁺[SeOF₅]⁻) to form a high-oxidation-state selenium compound [1]. |
While detailed procedures are scarce in the general literature, one cited preparation method from selenium oxychloride and potassium fluoride can be outlined as follows [1]:
The available search results provide a solid foundational understanding of seleninyl fluoride's properties and chemistry. However, for a comprehensive whitepaper, you would typically seek more detailed information on the following:
Selenium oxyfluoride is a covalent molecule where selenium acts as the central atom. Predicting its molecular geometry begins with analyzing its electron domain geometry.
Lewis Structure and VSEPR Analysis:
The molecular geometry is determined by considering the positions of the atoms, not the electron pairs. In SeOF₂, the three atoms (O and two F) and one lone pair result in a trigonal pyramidal molecular geometry, analogous to ammonia (NH₃).
The following table summarizes the key structural parameters for SeOF₂.
| Parameter | Value / Description | Theoretical Basis / Experimental Method |
|---|---|---|
| Electron Domain Geometry | Tetrahedral | VSEPR Theory (4 electron domains) |
| Molecular Geometry | Trigonal Pyramidal | VSEPR Theory (3 bonding atoms, 1 lone pair) |
| Bond Angle (Approx.) | 100-105° | VSEPR Theory (Lone pair-bond pair repulsion > bond pair-bond pair repulsion) |
| Selenium-Oxygen Bond | Double Bond (Se=O) | Lewis Structure & Spectroscopy |
| Selenium-Fluorine Bond | Single Bond (Se-F) | Lewis Structure |
For precise determination of bond angles and molecular geometry, computational chemistry methods are essential. Here is a generalized protocol:
Protocol: Computational Geometry Optimization using Gaussian
The diagram below illustrates this computational workflow.
Workflow for computational determination of molecular geometry using quantum chemistry software.
While computational methods predict structure, experimental techniques are used for validation. The following table outlines key methods.
| Technique | Application to SeOF₂ | Experimental Protocol Summary |
|---|
| Microwave Spectroscopy | Determines precise bond lengths and angles in the gas phase. | 1. Vaporize a pure sample of SeOF₂. 2. Introduce the vapor into a microwave spectrometer. 3. Measure the absorption frequencies as the molecule rotates. 4. Analyze the rotational spectrum to fit the molecular structure parameters. | | Vibrational Spectroscopy (IR/Raman) | Identifies functional groups and provides indirect evidence for molecular symmetry. | 1. Obtain a pure gas-phase or inert matrix-isolated sample. 2. For IR: Expose sample to IR light and measure absorption. 3. For Raman: Expose sample to a laser and measure inelastically scattered light. 4. Assign observed stretches (e.g., Se=O, Se-F) to vibrational modes. | | Gas-Phase Electron Diffraction (GED) | Measures internuclear distances and bond angles. | 1. Vaporize the sample in a high-temperature oven. 2. Generate a beam of high-energy electrons. 3. Pass the electron beam through the vapor and detect the scattered electrons. 4. Analyze the diffraction pattern to obtain a radial distribution curve, which is fitted to a model structure. | | Nuclear Magnetic Resonance (NMR) | Characterizes the chemical environment of nuclei (77Se, 19F). | 1. Dissolve or use neat liquid SeOF₂ in an appropriate NMR tube. 2. Acquire 77Se and 19F NMR spectra. 3. Chemical shifts and coupling constants provide information on the electronic environment. |
The following diagram represents the trigonal pyramidal geometry of SeOF₂, as predicted by VSEPR theory, showing the approximate bond angles.
Schematic of SeOF₂'s trigonal pyramidal structure with approximate F-Se-F bond angle.
The table below summarizes the key structural parameters for selenoyl fluoride (SeO₂F₂), which are fundamental for interpreting its vibrational modes [1].
| Parameter | Value |
|---|---|
| Molecular Formula | SeO₂F₂ |
| Molecular Shape | Distorted tetrahedron |
| O-Se-O Bond Angle | 126.2° |
| F-Se-F Bond Angle | 94.1° |
| O-Se-F Bond Angle | 108.0° |
| Se=O Bond Length | 1.575 Å |
| Se-F Bond Length | 1.685 Å |
Although a direct protocol for selenium oxyfluoride is not available, a recent study on a related selenium compound provides a valuable methodological framework. Research into aromatic selenocyanates highlights their exceptionally long vibrational lifetimes (up to ~400-500 ps in complex solvents and over 1200 ps in simple solvents like CCl₄), making them excellent probes for ultrafast infrared spectroscopy [2].
The logical workflow for developing and applying such a vibrational probe is outlined below. You can adapt this general methodology for investigating selenium oxyfluorides.
Experimental workflow for developing long-lifetime vibrational probes.
The table below summarizes the key quantitative data available for seleninyl fluoride.
| Property | Value | Method / Notes |
|---|---|---|
| Chemical Formula | F₂OSe | - |
| Molar Mass | 132.967 g·mol⁻¹ | - |
| Appearance | Colourless fuming liquid | [1] |
| Boiling Point | 125 °C | [1] |
| Dipole Moment | 3.18 ± 0.02 D | Determined by microwave spectroscopy [1] |
While a step-by-step protocol is not available, the search results provide insights into how the structure of seleninyl fluoride has been determined.
The following diagram outlines the general workflow for determining the complete structure of a molecule like seleninyl fluoride, synthesizing the information from the search results.
General workflow for determining seleninyl fluoride's structure.
This document provides a detailed technical overview of seleninyl fluoride (SeOF₂), a specialized inorganic compound primarily used as a fluorinating agent and specialty solvent in research and development settings. This application note is designed to assist researchers and scientists in the safe and effective utilization of SeOF₂ in synthetic chemistry, with a focus on reproducible laboratory-scale synthesis, characterization, and handling.
Seleninyl fluoride (SeOF₂) is an oxyfluoride of selenium, characterized by its high reactivity and properties as a fuming colorless liquid at room temperature [1]. Its molecular geometry is a distorted octahedral arrangement due to the presence of three lone pairs of electrons on the central selenium atom, resulting in an observed trigonal pyramidal shape for the bonded atoms [2]. The Se-O bond demonstrates significant double-bond character, which is a key feature of its reactivity [3]. The primary commercial and research interest in SeOF₂ stems from its role as a powerful fluorinating and oxygen-transfer agent, particularly in the synthesis of complex organofluorine compounds and other inorganic complexes [1].
The table below summarizes the key physical and chemical properties of seleninyl fluoride.
Table 1: Physicochemical Properties of Seleninyl Fluoride (SeOF₂)
| Property | Value / Description |
|---|---|
| Chemical Formula | F₂OSe |
| Molar Mass | 132.97 g·mol⁻¹ |
| Appearance | Colorless fuming liquid [1] |
| Boiling Point | 125 °C [1] |
| Molecular Geometry | Trigonal Pyramidal (based on VSEPR theory) [2] |
| Dipole Moment | 3.18 ± 0.02 D [1] |
| Bond Character | Double bond character of the Se-O bond [3] |
Several reliable laboratory methods exist for the synthesis of SeOF₂. The following protocols are scaled for typical research quantities.
This method is a straightforward metathesis reaction and is one of the most commonly cited routes [1].
Reaction Equation:
2 KF + SeOCl₂ → 2 KCl + SeOF₂
Reagents:
Procedure:
Yield: This method typically provides a good yield, though the original literature should be consulted for specific quantitative data [1].
This method offers an alternative route starting from different selenium precursors [1].
Reaction Equation:
SeF₄ + SeO₂ → 2 SeOF₂
Reagents:
Procedure:
Sulfur tetrafluoride is a powerful fluorinating agent that can be used to generate SeOF₂ [1].
Reaction Equation:
SeO₂ + SF₄ → SeOF₂ + SOF₂
Reagents:
Procedure:
The following workflow diagram illustrates the primary synthesis pathways:
SeOF₂ is a versatile reagent due to the reactivity of both its fluorine and oxygen atoms.
This reaction demonstrates the strong fluorinating power of SeOF₂, leading to the formation of a xenon-oxyselenium compound [1].
Reaction Equation:
3 XeF₂ + 2 SeOF₂ → Xe(OSeF₅)₂ + 2 Xe
Protocol:
SeOF₂ can be further fluorinated to form pentafluoroselenium hypofluorite, an even more reactive species [1].
Reaction Pathway:
SeOF₂ + KF → K⁺[SeOF₃]⁻ --(F₂)→ K⁺[SeOF₅]⁻ --(F₂)→ KF + SeOF₆
Protocol:
Warning: SeOF₂ is a highly reactive and corrosive compound that reacts violently with water, releasing toxic hydrogen fluoride (HF) gas. All manipulations must be conducted with extreme care.
The table below outlines key techniques for characterizing SeOF₂ and its reaction products.
Table 2: Analytical Methods for Characterization of SeOF₂
| Analytical Method | Application and Key Data Points |
|---|---|
| Microwave Spectroscopy | Determination of molecular structure, dipole moment (3.18 D), and bond lengths/angles [1]. |
| IR/Raman Spectroscopy | Analysis of Se-O and Se-F stretching vibrations; the Se-O bond shows a high stretching constant indicative of double-bond character [3]. |
| NMR Spectroscopy | ¹⁹F NMR and ⁷⁷Se NMR are crucial for identifying and quantifying SeOF₂ in solution. |
| Distillation | Confirmation of purity based on boiling point (125°C) [1]. |
Seleninyl fluoride is a specialized but highly useful reagent in fluorine chemistry. Its successful application relies on strict adherence to safety protocols and the use of compatible laboratory equipment. The synthesis methods outlined, particularly the reaction of SeOCl₂ with KF, provide reliable access to this compound for its use as a solvent and reactant in the synthesis of novel fluorinated molecules and materials [1].
This table consolidates the key quantitative data for the preparation of seleninyl fluoride.
| Parameter | Detail | Notes / Reference |
|---|---|---|
| Reactants | Potassium Fluoride (KF), Selenium Oxychloride (SeOCl₂) | Anhydrous conditions are critical [1]. |
| Molar Ratio | 2 KF : 1 SeOCl₂ | Stoichiometric ratio from the balanced equation [1]. |
| Primary Product | Seleninyl Fluoride (SeOF₂) | Colourless, fuming liquid [1]. |
| By-product | Potassium Chloride (KCl) | Solid salt. |
| Product Boiling Point | 125 °C [1] | Useful for identification and purification. |
| Reaction Type | Halogen Exchange (Metathesis) | - |
| Alternative Syntheses | SeF₄ + H₂O → SeOF₂ + 2 HF SeF₄ + SeO₂ → 2 SeOF₂ SeO₂ + SF₄ → SeOF₂ + SOF₂ | Provided for context and contingency [1]. |
The following diagram outlines the key stages of the synthesis procedure.
This synthesis is a halogen exchange reaction where fluoride ions from potassium fluoride displace chloride in selenium oxychloride [1]. The driving force is the formation of potassium chloride as a solid precipitate.
> Safety Warning: Selenium oxychloride (SeOCl₂) is highly corrosive and reacts violently with water. Seleninyl fluoride (SeOF₂) is a fuming liquid and reacts with moisture to release toxic hydrogen fluoride (HF). All operations must be conducted in a certified fume hood with proper personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
The table below summarizes the known methods for synthesizing SeF₄, which is a precursor to SeOF₂.
| Method | Reaction Scheme | Key Details |
|---|---|---|
| Direct Fluorination [1] | Se + 2 F₂ → SeF₄ |
Original 1907 method by Paul Lebeau; involves treating elemental selenium with fluorine gas [1]. |
| Fluorination with SF₄ [1] | SF₄ + SeO₂ → SeF₄ + SO₂ |
Uses sulfur tetrafluoride (SF₄) to fluorinate selenium dioxide; seleninyl fluoride (SeOF₂) is a confirmed intermediate in this reaction [1]. |
| Fluorination with ClF₃ [1] | 3 Se + 4 ClF₃ → 3 SeF₄ + 2 Cl₂ |
Employs chlorine trifluoride (ClF₃) to fluorinate elemental selenium [1]. |
The following diagram illustrates the general relationship between SeF₄ and SeOF₂, based on the synthesis route using sulfur tetrafluoride. This can serve as a logical guide for developing a targeted hydrolysis protocol.
Since a direct protocol is unavailable, here is guidance for developing one based on the chemical information available.
To establish a reliable laboratory protocol, you may need to consult specialized resources beyond general literature databases.
| Aspect | Details |
|---|---|
| Reaction Stoichiometry | 3 XeF₂ + 2 SeOF₂ → Xe(OSeF₅)₂ + 2 Xe [1] |
| Primary Product | Xenon bis[pentafluorooxoselenate(VI)], Xe(OSeF₅)₂ [1] |
| Seleninyl Fluoride Role | Reactant and precursor for OSeF₅ group [1] |
| Xenon Difluoride Role | Oxidizing and fluorinating agent [1] [2] |
| Key Transformation | Oxidative addition forming Xe(VI) compound [2] |
| Application Significance | Synthesis of high-oxidation-state xenon compounds; example of oxidative teflate transfer [2] |
The following diagram illustrates the experimental procedure for synthesizing Xe(OSeF₅)₂ from SeOF₂ and XeF₂.
The reaction between seleninyl fluoride and xenon difluoride provides a reliable synthetic route to Xe(OSeF₅)₂, a xenon(VI) compound featuring the strongly electron-withdrawing pentafluorooxoselenate(VI) ligand [1] [2]. This protocol highlights the use of XeF₂ as a versatile reagent in noble gas chemistry for constructing complex molecules with high oxidation states. The synthesized Xe(OSeF₅)₂ itself can serve as an oxidative transfer reagent for introducing OSeF₅ groups into other elements, enabling access to high oxidation states in main group and transition metal chemistry [2].
Seleninyl fluoride (SeOF₂) is an oxyfluoride of selenium. The table below summarizes its key identifiers and properties [1].
| Property | Description |
|---|---|
| IUPAC Name | Seleninyl fluoride |
| Other Names | Selenium difluoride oxide |
| Chemical Formula | F₂OSe |
| Molar Mass | 132.967 g·mol⁻¹ |
| Appearance | Colourless fuming liquid |
| Boiling Point | 125 °C |
| Dipole Moment | 3.18±0.02 D |
The following are established laboratory methods for synthesizing seleninyl fluoride. Perform these procedures in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection, due to the corrosive and toxic nature of the reagents and products.
This is a common metathesis reaction.
This method utilizes the hydrolysis of SeF₄ or its reaction with selenium dioxide.
This reaction uses sulfur tetrafluoride as a fluorinating agent.
The diagram below illustrates the primary synthesis routes and subsequent reactions of seleninyl fluoride described in the literature.
A significant challenge in creating application notes for drug development is the lack of specific examples in the searched literature. While fluorinated compounds are crucial in pharmaceuticals [2], and novel fluorination reagents for selenium are being developed [3], direct protocols using SeOF₂ for synthesizing drug-like molecules are not detailed in the results provided.
Handling selenium oxyfluoride requires extreme caution. It is a corrosive, moisture-sensitive compound that reacts with water to release toxic and corrosive hydrogen fluoride (HF). All glassware must be scrupulously dry, and procedures for handling HF exposure must be in place. Waste streams must be neutralized and disposed of according to local regulations for toxic and hazardous materials.
To advance the practical application of this compound, you could focus on:
The search results confirm the identity of selenium oxyfluoride (CAS No. 7783-43-9, Molecular Formula: F₂OSe) but provide minimal details on practical handling and storage protocols [1] [2]. Key safety-related information is missing from the available sources.
| Parameter | Information |
|---|---|
| CAS Number | 7783-43-9 [1] [2] |
| Molecular Formula | F₂OSe [2] |
| Physical Description | Colorless liquid with a pungent odor [1] |
| Boiling Point | 126 °C [1] |
| Density | 2.8 g/cm³ (at 21.5 °C) [1] |
| Reactivity | Reacts with water, glass, and silicon [1] |
Due to the lack of specific guidance in the search results, developing safe handling protocols for this compound requires consulting authoritative sources and applying general principles for highly reactive and toxic chemicals.
The following workflow outlines a logical approach to developing a handling protocol in the absence of complete data. This diagram emphasizes identifying hazards and implementing controls before any laboratory work begins.
Based on the known hazards, a comprehensive protocol should include these critical elements:
Selenium oxyfluorides represent an important class of inorganic compounds with significant applications in synthetic chemistry and materials science. This guide provides detailed analytical protocols and characterization data for researchers working with these specialized compounds.
Selenium oxyfluorides are attractive building blocks in synthetic chemistry due to their steric bulk and electron-withdrawing properties [1]. These compounds, particularly those with selenium in the +IV oxidation state (Se(IV)), have gained increasing interest in medicinal chemistry, agrochemistry, and material science [1]. The molecular structure of these compounds typically involves selenium bonded to both oxygen (through a double bond) and fluorine atoms, with the presence of a sterically active free valence electron pair on selenium having a strong influence on the bonding of the fluorine ligands [2].
Common selenium oxyfluoride anions include SeF5−, SeOF3−, and SeO2F−, each with distinct structural properties and characterization requirements [2]. The preparation of these compounds often requires specialized approaches, as classical synthetic procedures involve hazardous reagents and special apparatuses [1].
The following tables summarize key analytical parameters for this compound compounds, compiled from experimental studies.
| Compound | NMR Nucleus | Chemical Shifts (ppm) | Coupling Constants | Experimental Conditions |
|---|---|---|---|---|
| SeF5− [1] | ¹⁹F | 55.1 (pentet), 17.4 (doublet) | ²JFF = 29.6 Hz | THF solution, [FP(NsItBu)3]+ counterion |
| TeF5− [1] | ¹⁹F | -32.9 (pentet), -38.0 (doublet) | ²JFF = 50.4 Hz | THF solution, [FP(NsItBu)3]+ counterion |
| SeOF3− [2] | ¹⁹F | Data not specified in available literature | Data not specified in available literature | Information limited |
| SeO2F− [2] | ¹⁹F | Data not specified in available literature | Data not specified in available literature | Information limited |
| Compound | Coordination Number | Molecular Geometry | Synthetic Approach | Yield |
|---|---|---|---|---|
| SeF5− [2] [1] | 6 | Distorted from ideal C4v | Reaction of SeF4 with AgF, then with [PNP]Cl | 91% (by NMR) |
| SeOF3− [2] | 4 | Data not specified | Hydrolysis of [PNP][SeF5] in CH2Cl2 | Data not specified |
| SeO2F− [2] | Data not specified | Data not specified | Data not specified | Data not specified |
| PhSeF4− [1] | Data not specified | Data not specified | From diphenyl diselenide using oxidative fluorination reagent | Data not specified |
Objective: Preparation of pentafluoroselenate salt using selenium tetrafluoride [2].
Materials:
Procedure:
Safety Notes: Selenium fluorides exhibit extreme sensitivity towards glass; use PFA vessels for all handling. These compounds are air- and moisture-sensitive, requiring strict inert atmosphere conditions throughout the procedure [2].
Objective: Preparation of SeF5− anion from elemental selenium using oxidative fluorination reagent [1].
Materials:
Procedure:
Characterization: The ¹⁹F NMR spectrum should show characteristic resonances for an AX4 spin system with a pentet at 55.1 ppm and doublet at 17.4 ppm (²JFF = 29.6 Hz) [1].
Objective: Structural characterization of this compound compounds using NMR spectroscopy [1].
Materials:
Procedure:
Objective: Determination of molecular structure through single-crystal X-ray diffraction [2].
Materials:
Procedure:
Application: This technique has been used to report the first crystal structures of well-isolated, undistorted SeF5− and oxotrifluorochalcogenite anions [2].
Material Compatibility: Selenium fluorides and oxyfluorides exhibit extreme sensitivity towards glass, requiring the use of PFA vessels (perfluoroalkoxy-copolymer) for all handling [2]. Standard glassware cannot be used with these compounds.
Air and Moisture Sensitivity: These compounds are highly reactive with air and moisture, necessitating all manipulations to be performed under an inert atmosphere of dry argon using specialized techniques [2].
Analytical Challenges: The characterization of selenium oxyfluorides presents specific challenges. While ¹⁹F NMR provides excellent structural information, other techniques such as vibrational spectroscopy (IR and Raman) may require specialized cell designs due to compound reactivity [2].
This guide provides comprehensive analytical protocols for the characterization of this compound compounds, with specific emphasis on structural elucidation through NMR spectroscopy and X-ray crystallography. The experimental workflows emphasize the specialized handling requirements for these reactive compounds, particularly their sensitivity to moisture and incompatibility with glass apparatus.
Future methodological developments will likely focus on expanding the range of analytical techniques applicable to these compounds, including advanced spectroscopic methods and computational approaches to complement experimental data.
When working with selenium-based reagents like selenium dioxide or selenium oxyfluoride (SeOF₂), specific hazards require strict safety measures. The table below summarizes key safety information.
| Selenium Compound | Associated Hazards & Risks | Recommended Safety Measures |
|---|
| Selenium Dioxide (SeO₂) | • Toxic if ingested [1] • Forms selenous acid upon contact with water, sweat, or tears [1] • Severe skin irritant [1] • May produce malodorous, volatile selenium-containing by-products [1] | • Use in well-ventilated fume hoods [1] • Wear appropriate personal protective equipment (PPE): gloves, lab coat, and safety goggles [1] • Avoid skin and eye contact [1] | | This compound (SeOF₂) | • Highly toxic and corrosive compound • Reacts violently with water, producing hydrofluoric acid (HF) • Severe respiratory irritant | • Handle under an inert, dry atmosphere (e.g., glove box) • Use specialized corrosion-resistant equipment • Never expose to water or moisture • Have calcium gluconate gel (HF antidote) available in the lab |
While exact protocols for SeOF₂ synthesis are not provided in the search results, the general approach involves the reaction of selenium dioxide (SeO₂) with a fluorinating agent. Here is a generalized workflow for such a synthesis, highlighting critical control points.
Q1: Why is controlling moisture so critical in SeOF₂ synthesis? SeOF₂ is highly reactive with water. This hydrolysis reaction is violent and produces hydrofluoric acid (HF), which is highly corrosive and toxic. Strict anhydrous conditions are essential for both safety and reaction success.
Q2: What are the common side reactions and how can I minimize them? A primary concern is the decomposition of the product or its reaction with impurities. To minimize this:
Q3: My synthetic yield of SeOF₂ is low. What could be the reason? Low yields are often traced to three main issues:
The table below summarizes the key physical and chemical properties of selenium oxyfluoride based on the available data [1].
| Property | Value |
|---|---|
| CAS Number | 7783-43-9 |
| Molecular Formula | FOSe |
| Appearance | Colorless liquid |
| Odor | Pungent |
| Melting Point | 15.0 °C |
| Boiling Point | 126 °C |
| Density (at 21.5 °C) | 2.8 g/cm³ |
| Reactivity | Reacts with water, glass, and silicon [1]. Reacts violently with red phosphorus [1]. |
The most critical information for your troubleshooting guide is that This compound is highly reactive and attacks common laboratory materials [1]. You must assume materials like glass are incompatible.
For researchers handling this compound, follow this stringent protocol:
Q1: What are the immediate first aid measures for a this compound exposure? A1: For skin contact, remove contaminated clothing and immediately wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention, and inform them the compound can cause fluoride poisoning. For eye contact, flush the eyes with water for at least 15 minutes and seek immediate medical care.
Q2: How should I store this compound? A2: Store in a cool, well-ventilated area in a tightly sealed container made of a compatible, corrosion-resistant material (e.g., certain metals or fluorinated polymers). The container must be clearly labeled and kept away from any moisture or incompatible substances.
The table below outlines potential problems, their likely causes, and recommended solutions based on general principles of fluorine and selenium chemistry.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Product Yield | Non-optimal reaction conditions (temperature, stoichiometry, time); presence of impurities or side reactions [1]. | Systematically optimize conditions using Design of Experiments (DoE) instead of One-Factor-at-a-Time (OFAT) [1]. |
| Formation of Unwanted Byproducts | Over-fluorination; reaction of starting materials or products with moisture [2]. | Use precise reagent stoichiometry controlled by syringes/pumps; rigorously exclude moisture using anhydrous solvents, Schlenk line, or glovebox techniques [2]. |
| Reaction Does Not Initiate | Inadequate activation energy; unreactive fluorine source; passivated selenium surface. | Confirm fluorinating agent reactivity (e.g., AgF, ClOF₃, HOTeF₅) [2]; gently increase reaction temperature while monitoring with appropriate safety measures. |
| Difficulty in Product Purification | Similar boiling points of SeOF₂ and impurities (e.g., SeF₄, SO₂); product decomposition upon heating [2]. | Purify using fractional condensation or low-temperature vacuum distillation [2]; identify pure fractions by NMR or Raman spectroscopy. |
For the "Low Product Yield" issue, moving beyond traditional OFAT methods is critical. Design of Experiments (DoE) is a statistical approach that efficiently finds optimal conditions by testing variable interactions [1].
The workflow for implementing DoE in a reaction optimization campaign is as follows:
A powerful alternative is Machine Learning (ML)-guided optimization, such as Bayesian optimization. This method uses data from past experiments to suggest the next most informative conditions to test, dramatically reducing the number of experiments needed. One study showed that such a tool could find optimal conditions by testing less than 0.02% of the total possible configurations [3].
Q1: What are the key safety precautions when preparing SeOF₂?
Q2: Which fluorinating agents are suitable for synthesizing SeOF₂?
Q3: How can I monitor the reaction progress and analyze the final product?
While a complete, validated procedure is not available, the following concept is based on modern synthetic and analytical techniques for handling volatile and sensitive compounds.
I hope this technical support resource provides a solid foundation for your work. The systematic application of optimization methodologies like DoE is often the key to overcoming synthetic challenges.
The search identified a detailed assessment for selenium hexafluoride (SeF6), which shares some handling characteristics with selenium oxyfluoride due to its reactivity with moisture [1].
| Property | Detail |
|---|---|
| Chemical Name | Selenium Hexafluoride (SeF₆) |
| Physical State | Colorless, irritating gas [1] |
| Key Hazard | Reacts slowly with moisture, decomposing into hydrogen fluoride (HF) and selenium oxide [1] |
| Primary Risks | Corrosive; severely irritating to skin, eyes, and respiratory tract; can cause respiratory distress and delayed pulmonary edema [1] |
| Vulnerable Individuals | People with respiratory conditions like asthma may be particularly sensitive [1] |
Available search results lack specific experimental protocols, quantitative data, and troubleshooting FAQs for moisture-sensitive this compound reactions. To gather the necessary information, I suggest you:
Based on the confirmed hazard of moisture reactivity, here is a workflow for safe experimentation. The diagram is generated using Graphviz, with high-contrast colors from the specified palette.
Selenium Compound Moisture Reaction Safety Workflow
This compound (SeOF₂) is recognized as a specialty solvent in chemical processes [1]. The synthesis involves highly reactive and toxic precursors, requiring stringent safety measures.
Key Hazardous Properties of Reactants and By-products
| Compound | Formula | Key Hazardous Properties | Key Handling Requirements |
|---|---|---|---|
| Elemental Selenium | Se | Low toxicity in elemental form; toxic vapors may be released upon heating [2]. | Avoid inhalation of dusts/fumes during heating [2]. |
| Fluorine Gas | F₂ | Extremely strong oxidizer; highly toxic and corrosive [2]. | Use in a specialized, well-ventilated reactor (e.g., copper vessel) [2]. |
| Selenium Hexafluoride | SeF₆ | Toxic pulmonary irritant; more reactive than sulfur hexafluoride (SF₆) [1]. Hydrolyzes slowly in cold water to produce hazardous fumes [2]. | Strictly prevent inhalation [1]. Use closed systems to prevent moisture exposure and fluorine leakage [3] [2]. |
Reported Synthesis Context A general method for producing selenium fluorides involves passing gaseous fluorine over finely divided selenium in a copper vessel [2]. The specific reaction for selenium hexafluoride is: [ \ce{Se8 + 24F2 -> 8SeF6} ] [1]. This compound is likely synthesized through further reactions of selenium hexafluoride, but precise experimental details are not available in the search results.
Given the extreme hazards, the following protocols are essential for any synthesis involving fluorine and selenium compounds.
Q1: My reaction vessel is experiencing pressure buildup. What should I do? Pressure increases suggest a runaway reaction or decomposition, which could produce toxic and corrosive gases. Ensure your system is designed to safely vent excess pressure. Review temperature controls and reactant addition rates. The reaction should be paused and cooled if safe to do so, and the system should not be opened until stabilized.
Q2: I suspect a leak in my closed system. What are the immediate steps? Assume a hazardous gas release. Evacuate the immediate area and alert personnel. Do not attempt to seal the leak without appropriate breathing apparatus and protective clothing. Ventilate the room extensively if possible, and only allow trained personnel to address the issue.
Q3: The final product yield is low or inconsistent. What could be the cause? Low yields can result from several factors:
The following diagram outlines the logical workflow for planning and executing the synthesis of this compound, emphasizing safety and control points.
Selenium compounds are highly toxic and corrosive. The information below for selenium oxychloride (SeOCl₂) provides a useful reference for the potential hazards of similar oxyhalide compounds [1] [2].
| Hazard Aspect | Details |
|---|---|
| General Description | Colorless to light-colored liquid. Insoluble in water and denser than water. [2] |
| Acute Health Effects | Very toxic; may cause death or permanent injury. Corrosive to skin, eyes, and respiratory tract. Inhalation may cause lung edema. [1] [2] |
| Systemic Effects | May affect the respiratory tract, gastrointestinal tract, central nervous system, and liver. Can cause symptoms like garlic breath, nausea, and dizziness. [1] [3] |
| Reactivity | Reacts violently with water, producing heat, hydrochloric acid, and selenious acid. Reacts explosively with substances like potassium and white phosphorus. [2] |
For general laboratory work with selenium compounds (as Se), the NIOSH Recommended Exposure Limit (REL) and OSHA Permissible Exposure Limit (PEL) are both set at a time-weighted average (TWA) of 0.2 mg/m³ [4].
Based on the hazards, the following protocols are essential for handling corrosive selenium compounds.
The following diagram outlines a general workflow for safely planning and conducting experiments with hazardous materials like selenium compounds, incorporating the safety principles outlined above.
What should I do if I detect a garlic-like odor in the lab? A garlic odor on the breath can be a sign of selenium exposure [2]. Immediately evacuate the area if the source is unknown, check on colleagues, and report the incident for a health assessment.
Why is water not recommended for cleaning up spills of selenium oxychloride? Selenium oxychloride decomposes in water or moist air to form hydrochloric acid and selenious acid, producing heat and corrosive fumes. Using water can intensify the hazard [1] [2].
What are the key differences between selenate and selenite in wastewater? Selenate (Se⁺⁶) is highly soluble and difficult to remove with common adsorbents. Selenite (Se⁺⁴) is also soluble but can be adsorbed more easily and has faster reduction kinetics [5]. The form of selenium significantly impacts treatment choice.
The table below summarizes the key molecular properties of SeOF₂ and SeO₂F₂ based on the information found.
| Property | SeOF₂ | SeO₂F₂ |
|---|---|---|
| Common Name | Selenium oxyfluoride | Selenoyl fluoride |
| Molecular Geometry | Likely trigonal pyramidal [1] | Tetrahedral [2] |
| Polarity | Polar [3] | Polar (nonzero dipole moment) [2] |
| Intermolecular Forces | London dispersion, Dipole-dipole [3] | London dispersion, Dipole-dipole [3] |
| Melting Point Trend | Higher than SeO₂F₂ [3] [1] | Lower than SeOF₂ [3] [1] |
| Bond Nature | Polar covalent bonds [3] | Polar covalent bonds [2] |
| Formal Charge Minimization | Information not located in search results | Structure A is identified as optimal [4] |
The search results point to common methods used for characterizing such compounds:
The following diagram illustrates this computational workflow:
It is important to note that the search results primarily discuss the fundamental physicochemical properties of SeOF₂ and SeO₂F₂. I was unable to find specific information regarding their:
The information from this search provides a solid foundation for understanding the intrinsic properties of these molecules. To evaluate their potential for drug development:
The table below provides a direct comparison of their fundamental properties.
| Property | Selenium Oxyfluoride (SeOF₂) | Thionyl Fluoride (SOF₂) |
|---|---|---|
| Chemical Formula | F₂OSe [1] | F₂OS [2] |
| Molar Mass | 132.967 g·mol⁻¹ [1] | 86.06 g·mol⁻¹ [2] |
| Appearance | Colourless fuming liquid [1] | Colourless gas [2] |
| Boiling Point | 125 °C [1] | -43.8 °C [2] |
| Melting Point | Information not located in search results | -110.5 °C [2] |
| Molecular Symmetry | Distorted pyramidal (Cs) [3] | Distorted pyramidal (Cs) [2] |
| Dipole Moment | 3.18 ± 0.02 D [1] | Information not located in search results |
Both compounds can be synthesized through several established methods.
The synthesis pathways are summarized in the diagram below.
Their chemical behavior differs significantly, leading to different uses.
| Aspect | This compound (SeOF₂) | Thionyl Fluoride (SOF₂) |
|---|---|---|
| Hydrolysis | Information not located in search results | Readily hydrolyzes with water to sulfur dioxide and hydrogen fluoride [2]. |
| Key Reactions | - With XeF₂: Forms Xe(OSeF₅)₂ [1].
The core difference lies in the reversibility of their redox reactions, particularly with oxygen. Selenium, in the form of selenocysteine (Sec), strongly resists permanent oxidation, whereas cysteine (Cys) is easily over-oxidized to irreversible forms [1].
The table below summarizes the key comparative properties:
| Property | Selenium | Sulfur | Biological & Chemical Implication |
|---|---|---|---|
| Redox Reversibility | High; selenenic acids (Se-OH) are readily reduced back to selenols (Se-H) [1]. | Low; cysteine-sulfenic acid (S-OH) is prone to over-oxidation to sulfinic (SO₂H) and sulfonic (SO₃H) acids, which are irreversible under physiological conditions [1]. | Selenoenzymes like GPX are robust catalysts under oxidative stress; Cys-mutants are rapidly inactivated [1]. |
| Nucleophilicity | Superior nucleophile [1] [2]. | Good nucleophile, but less so than selenium. | Accelerates the rate of attack on electrophiles (e.g., in acyl-transfer reactions) [1]. |
| Behavior upon H₂O₂ Exposure (in model nucleobases) | Forms reversible intermediates (diselenide, seleninic acid) that can be reduced by agents like glutathione [2]. | Leads to irreversible desulfurization, forming the oxo-product (e.g., uracil from thiouracil) [2]. | 2-Selenouridine in tRNA may offer resistance to oxidative inactivation, analogous to selenoproteins [2]. |
This redox reversibility can be visualized in the catalytic cycle of a selenoenzyme like Glutathione Peroxidase (GPX), which is protected from irreversible inactivation.
Diagram 1: Protective redox cycle of selenocysteine in GPX, preventing irreversible oxidation.
In contrast, the sulfur analog follows a path to irreversible inactivation.
Diagram 2: Irreversible oxidation pathways of cysteine, leading to enzyme inactivation.
The general reactivity principles are supported by concrete experimental data:
To build a direct comparison guide for selenium oxyfluoride and its sulfur analogs, I suggest these approaches:
The following table consolidates quantitative data and methodologies from recent research that you can use as a basis for comparison.
| Compound / System | Experimental Method | Key Data / Results | Experimental Protocol Summary |
|---|---|---|---|
| SeF5−, SeOF3− | Single-crystal X-ray Diffraction [1] | First crystal structures of isolated, undistorted SeF5− and SeOF3− anions. | Salts synthesized from SeF4 and AgF, followed by metathesis. Air/moisture-sensitive materials handled under argon using Schlenk techniques and PFA vessels [1]. |
| SeFn, SeOFn, SeO2Fn | CCSD(T) Quantum Chemical Calculations [2] | Bond dissociation energies (BDEs), e.g., Se–F BDEs in SeFn range 27-93 kcal/mol; fluoride affinities range 15.0-80.7 kcal/mol. | Calculations performed at coupled cluster CCSD(T) theory level extrapolated to complete basis set limit, with corrections for core-valence and relativistic effects [2]. |
| FeSe Dimers, Li2Se | Se Valence-to-Core XES & HERFD-XAS [3] | Se VtC XES sensitive to covalent bonding; Kβ HERFD-XAS sensitive to Fe oxidation state, with experimental resolution ~1.5 eV. | Solid samples diluted in BN, measured at ~20 K. Successive fast scans on fresh spots to mitigate radiation damage. Spectra processed and fit with pseudo-Voigt functions [3]. |
The methodology for characterizing selenium compounds often involves a multi-technique approach. The diagram below outlines a potential workflow for the spectroscopic analysis of a selenium oxyfluoride, integrating the techniques discussed.
Since a direct template is unavailable, you can construct a rigorous comparison guide by synthesizing information from the foundational studies. Here is a recommended approach:
The table below summarizes key structural and thermochemical properties of common selenium(IV) oxyfluoride anions, which are central to their coordination behavior.
| Anion | Coordination Number (CN) of Se | Molecular Geometry | Key Thermochemical Data (Bond Dissociation Energies - BDEs) | Fluoride Affinity (kcal/mol) |
|---|
| SeF₅⁻ | 6 [1] | Undistorted (ideal C4v) in isolated monomer; can be distorted in crystal structures [1] | Adiabatic Se-F BDE: 27 kcal/mol (SeF₅⁻) [2] Diabatic Se-F BDE: 88 kcal/mol (SeF₅⁻) [2] | 80.7 (for SeF₆) [2] | | SeOF₃⁻ | 4 [1] | Derived from oxotrifluoro-chalcogenite structure [1] | Adiabatic Se-F BDE (in SeOFₙ): 20-88 kcal/mol [2] Adiabatic Se-O BDE (in SeOFₙ): 23-107 kcal/mol [2] | Information not specified in search results | | SeO₂F⁻ | Information not specified in search results | Information not specified in search results | Adiabatic Se-F BDE (in SeO₂Fₙ): 20-88 kcal/mol [2] Adiabatic Se-O BDE (in SeO₂Fₙ): 23-107 kcal/mol [2] | Information not specified in search results |
> Note on BDEs: The adiabatic BDEs are required for thermochemical calculations (e.g., reaction enthalpies), while the higher diabatic BDEs are more relevant for considering bond strength and kinetic stability, as they represent the energy required to break a bond without allowing the molecular geometry to relax [2].
Here are detailed methodologies for the synthesis and analysis of these compounds, as cited in the literature.
The diagram below outlines the two primary synthetic pathways for this compound anions.
While direct references to selenium oxyfluorides in approved drugs are not found in the search results, their relevance to the pharmaceutical field stems from several key areas: